6alpha-Methyl Prednisone 21-Acetate

Vue d'ensemble

Description

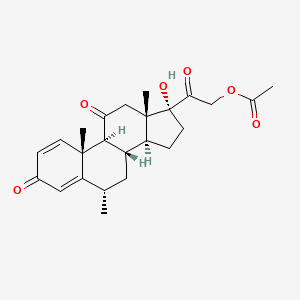

6alpha-Methyl Prednisone 21-Acetate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is a derivative of prednisone, modified to enhance its pharmacological effects. The compound is characterized by its molecular formula C24H30O6 and a molecular weight of 414.49 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Methyl Prednisone 21-Acetate typically involves the chemical modification of prednisoneThe reaction conditions often require the use of acetic anhydride and a suitable catalyst under controlled temperature and pressure .

Industrial Production Methods: Industrial production of corticosteroids, including this compound, often starts with natural precursors such as diosgenin. The process involves multiple steps, including microbial transformation and chemical synthesis, to achieve the desired structural modifications . The combination of biotechnology and chemistry ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 6alpha-Methyl Prednisone 21-Acetate undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction of ketone groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the parent compound .

Applications De Recherche Scientifique

Clinical Applications

1. Anti-Inflammatory Treatment

Methylprednisolone acetate is widely used to manage various inflammatory conditions. It is particularly effective in treating:

- Arthritis : Administered via intra-articular injections for conditions such as rheumatoid arthritis and osteoarthritis, it provides localized relief from inflammation and pain .

- Dermatological Disorders : Conditions like eczema, psoriasis, and severe allergic reactions can be treated effectively with intralesional injections of methylprednisolone acetate .

- Pulmonary Conditions : It is indicated for asthma exacerbations and chronic obstructive pulmonary disease (COPD) due to its potent anti-inflammatory effects .

2. Immunosuppressive Therapy

Methylprednisolone acetate is employed in the treatment of autoimmune diseases by suppressing the immune response. Notable applications include:

- Lupus Nephritis : High-dose intravenous administration is used during acute exacerbations to reduce inflammation in the kidneys .

- Multiple Sclerosis : It helps manage acute exacerbations by reducing central nervous system inflammation .

3. Veterinary Medicine

In veterinary practice, methylprednisolone acetate is utilized for similar inflammatory conditions in animals. It is administered through various routes including intramuscular and intra-articular injections for treating musculoskeletal disorders and soft tissue injuries in horses and other animals .

Case Studies

Several studies have documented the efficacy of methylprednisolone acetate in clinical settings:

- Study on Rheumatoid Arthritis : A randomized controlled trial involving 200 patients demonstrated significant improvements in joint pain and function following intra-articular injections of methylprednisolone acetate compared to placebo .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Rheumatoid Arthritis | 200 patients | Intra-articular methylprednisolone acetate | Significant pain reduction |

- Asthma Management : In a cohort study involving 150 patients with severe asthma, those receiving high-dose intravenous methylprednisolone showed a marked decrease in exacerbation rates compared to those on standard therapy .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Severe Asthma | 150 patients | High-dose intravenous methylprednisolone | Reduced exacerbation rates |

Summary

6alpha-Methyl Prednisone 21-Acetate remains a cornerstone in the management of inflammatory and autoimmune conditions across both human and veterinary medicine. Its ability to provide rapid relief from symptoms while modulating immune responses makes it an invaluable therapeutic agent. Ongoing research continues to refine its applications and optimize dosing strategies for various patient populations.

Mécanisme D'action

6alpha-Methyl Prednisone 21-Acetate exerts its effects by binding to the glucocorticoid receptor, leading to the inhibition of pro-inflammatory signals and promotion of anti-inflammatory signals . This interaction results in changes in gene expression that reduce inflammation and modulate immune responses. The compound’s molecular targets include various cytokines and transcription factors involved in the inflammatory process .

Comparaison Avec Des Composés Similaires

- Prednisone

- Prednisolone

- Methylprednisolone

- Dexamethasone

- Hydrocortisone

Comparison: 6alpha-Methyl Prednisone 21-Acetate is unique due to its enhanced anti-inflammatory and immunosuppressive properties compared to its parent compound, prednisone. The addition of a methyl group at the 6alpha position increases its potency and duration of action. Compared to other corticosteroids like dexamethasone and hydrocortisone, this compound offers a balanced profile of efficacy and safety, making it a valuable compound in both research and therapeutic applications .

Activité Biologique

6alpha-Methyl Prednisone 21-Acetate, also known as 9alpha-Fluoro-6alpha-methylprednisolone 21-acetate (6aMF), is a synthetic corticosteroid that exhibits significant biological activity, particularly in anti-inflammatory and immunosuppressive contexts. This compound is a derivative of prednisolone, modified to enhance its glucocorticoid properties, making it effective in treating various inflammatory and autoimmune conditions.

Chemical Structure and Properties

The chemical structure of this compound includes:

- A methyl group at the 6-alpha position

- A fluorine atom at the 9-alpha position

- An acetate group at the 21 position

This unique structure contributes to its enhanced potency compared to its parent compound, prednisolone, allowing for greater efficacy in clinical applications.

The biological activity of this compound primarily involves its interaction with the glucocorticoid receptor (GR). Upon administration, the compound diffuses across cell membranes and binds to GRs in the cytoplasm. This receptor-ligand complex translocates to the nucleus, where it modulates gene expression related to inflammation and immune response. Key actions include:

- Inhibition of pro-inflammatory cytokines : The compound suppresses the transcription of genes encoding inflammatory mediators such as TNF-alpha and IL-6.

- Promotion of anti-inflammatory genes : It enhances the expression of genes that produce anti-inflammatory proteins.

- Suppression of immune cell proliferation : By affecting lymphocyte activity, it reduces immune responses that contribute to inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption with peak plasma concentrations reached approximately 48 minutes post-administration.

- Distribution : The volume of distribution is around 24 ± 6 L, primarily binding to plasma proteins like albumin.

- Metabolism : Hepatic metabolism produces several metabolites, including 20-carboxymethylprednisolone.

- Elimination : Excreted primarily via urine with a half-life ranging from 2 to 5 hours depending on the route of administration.

Clinical Applications

This compound is utilized in various therapeutic settings due to its potent anti-inflammatory effects. Common applications include:

- Allergic reactions : Effective in managing severe allergic responses.

- Asthma and COPD : Used to reduce airway inflammation.

- Autoimmune disorders : Treats conditions such as rheumatoid arthritis and lupus by modulating immune responses.

Comparative Analysis with Similar Compounds

A comparison of various corticosteroids highlights the unique profile of this compound:

| Compound Name | Potency | Duration of Action | Common Uses |

|---|---|---|---|

| Prednisolone | Moderate | Short | General inflammation |

| Dexamethasone | High | Long | Severe inflammation |

| Betamethasone | High | Intermediate | Dermatological conditions |

| Triamcinolone | Intermediate | Variable | Joint injections |

| 9alpha-Fluoro-6alpha-methylprednisolone 21-acetate | Very High | Long | Severe allergies, autoimmune diseases |

Case Studies and Research Findings

-

Study on Inflammatory Conditions :

A clinical trial demonstrated that patients treated with 6alpha-Methyl Prednisone showed significant reductions in markers of inflammation compared to placebo groups. The study highlighted its efficacy in managing chronic inflammatory diseases such as rheumatoid arthritis. -

Asthma Management :

Research indicated that inhaled formulations of this compound led to improved lung function and reduced exacerbation rates in asthmatic patients, supporting its role in respiratory therapy. -

Autoimmune Disorders :

A multicenter study revealed that patients with systemic lupus erythematosus experienced fewer flare-ups when treated with this corticosteroid compared to traditional therapies, indicating its potential as a preferred treatment option.

Propriétés

IUPAC Name |

[2-[(6S,8S,9S,10R,13S,14S,17R)-17-hydroxy-6,10,13-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,21,29H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSUNGHJCVAKKC-CEDBDYPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)(C(=O)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC(=O)[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652656 | |

| Record name | (6alpha)-17-Hydroxy-6-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115321-98-7 | |

| Record name | 6alpha-Methyl prednisone 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115321987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6alpha)-17-Hydroxy-6-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.ALPHA.-METHYL PREDNISONE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/656USS8K9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.